molecular formula C6H8N2O2 B172639 4,7-Diazaspiro[2.5]octane-5,8-dione CAS No. 129306-17-8

4,7-Diazaspiro[2.5]octane-5,8-dione

Cat. No.: B172639
CAS No.: 129306-17-8
M. Wt: 140.14 g/mol
InChI Key: RBBJGTYVUQPXLR-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol This compound features a unique spirocyclic structure, which consists of two nitrogen atoms and two carbonyl groups

Safety and Hazards

The safety information for 4,7-Diazaspiro[2.5]octane-5,8-dione includes the following hazard statements: H302-H315-H319 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 4,7-Diazaspiro[2.5]octane-5,8-dione is phosphatidylinositol 3-kinase (PI3K) and/or the mammalian target of rapamycin (mTOR) . These targets play a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important in the development and progression of tumors.

Mode of Action

The compound interacts with its targets by inhibiting the activity of PI3K and mTOR . This inhibition disrupts the signaling pathways that these targets are involved in, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The affected pathways include the PI3K/AKT/mTOR pathway, which is a key signaling pathway in cells. Downstream effects of this disruption can include reduced cell proliferation and survival, as well as changes in cell motility and intracellular trafficking .

Result of Action

The molecular and cellular effects of the action of this compound include reduced activity of PI3K and mTOR, disruption of the PI3K/AKT/mTOR pathway, and changes in cell proliferation, survival, motility, and intracellular trafficking . These changes can lead to the inhibition of tumor growth and progression.

Chemical Reactions Analysis

4,7-Diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

4,7-Diazaspiro[2.5]octane-5,8-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,7-diazaspiro[2.5]octane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBJGTYVUQPXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571707
Record name 4,7-Diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-17-8
Record name 4,7-Diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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